3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
Properties
CAS No. |
918481-47-7 |
|---|---|
Molecular Formula |
C18H21N5 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H21N5/c1-14-4-3-5-15(2)16(14)13-22-8-10-23(11-9-22)18-17(12-19)20-6-7-21-18/h3-7H,8-11,13H2,1-2H3 |
InChI Key |
NYYZOECUVIUPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
Preparation Methods
a. Protecting Group Strategies
Protecting groups may be used to shield reactive sites on the piperazine ring during intermediate steps. These groups are later removed under mild conditions without affecting the final product.
b. Reaction Time and Temperature
Careful control of reaction time and temperature minimizes side reactions. Prolonged heating can lead to degradation or polymerization of intermediates.
c. Solvent Selection
The choice of solvent significantly impacts reaction kinetics and product solubility. For example:
- Acetonitrile enhances nucleophilic substitution due to its high dielectric constant.
- DMF may be used for reactions requiring higher temperatures.
Alternative Synthetic Routes
Other methods involve functionalization steps post-synthesis to introduce desired substituents:
a. Electrophilic Aromatic Substitution
The dimethylphenyl group can undergo electrophilic aromatic substitution reactions to further modify the compound’s properties.
b. Hydrolysis of Carbonitrile Groups
The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids, which may serve as intermediates for further derivatization.
Reaction Monitoring
Monitoring techniques are crucial for ensuring successful synthesis:
- Thin-Layer Chromatography (TLC): Used to track reaction progress.
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity.
- Mass Spectrometry (MS): Verifies molecular weight consistency.
Below is a summary of key parameters for synthesis:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Cyanopyrazine + Piperazine derivative | DMF | 50°C | 6 h | ~85 |
| 2 | Protecting group removal (if applied) | Methanol | Room temp | 1 h | ~90 |
| 3 | Purification via recrystallization | Ethanol | Room temp | — | ~95 |
Chemical Reactions Analysis
3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds similar to 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile exhibit antidepressant effects through serotonin receptor modulation. Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, making them potential candidates for treating depression and anxiety disorders .
- Antitumor Properties : The compound has been investigated for its antitumor activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
- Neuroprotective Effects : There is growing evidence that piperazine derivatives can protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Pharmacological Insights
The pharmacological profile of 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile suggests several therapeutic uses:
- Anxiolytic Activity : Animal models have shown that this compound can reduce anxiety-like behaviors, indicating its potential use as an anxiolytic agent.
- Antipsychotic Properties : The structural similarity to known antipsychotic drugs suggests that it may also exhibit antipsychotic effects, warranting further investigation in clinical settings .
Material Science Applications
Apart from its medicinal applications, this compound may have implications in material science:
- Organic Electronics : Due to its electronic properties, it could be explored as a candidate material for organic semiconductors or photovoltaic devices.
- Polymer Chemistry : The incorporation of such piperazine derivatives into polymer matrices could enhance mechanical properties or introduce specific functionalities for applications in coatings or composites.
Case Study 1: Antidepressant Screening
A study conducted on various piperazine derivatives, including 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile, highlighted significant antidepressant-like effects in rodent models. The results indicated a dose-dependent increase in serotonin levels correlating with behavioral improvements .
Case Study 2: Cancer Cell Line Testing
In vitro assays using human cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to controls. Mechanistic studies revealed that it induces apoptosis via caspase activation pathways .
Mechanism of Action
The mechanism of action of 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine-Containing Derivatives
Piperazine is a common motif in bioactive molecules. For example:
- Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m)
- Structure : Combines piperazine with a thiazole core and trifluoromethylphenyl groups.
- Key Data : Molecular weight (MW) = 616.2 g/mol; Yield = 95.0% .
- Comparison : Unlike the pyrazine-carbonitrile target, this compound has a thiazole core and ester functionality. The trifluoromethyl groups enhance metabolic stability but reduce solubility compared to the dimethylphenyl group in the target compound.
- 3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) Structure: Symmetrical piperazine with methoxyphenoxy-propanol arms. Application: Related to the antianginal drug ranolazine, emphasizing piperazine’s role in improving pharmacokinetics . Comparison: The target compound’s pyrazine-carbonitrile core offers distinct electronic properties compared to this alcohol-functionalized analog.
Pyrazine and Pyridazine Derivatives
Pyrazine and pyridazine heterocycles are structurally similar but differ in nitrogen placement:
- 3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (1) Synthesis: Derived from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile and hydrazine . Comparison: The pyridazine core is less electron-deficient than pyrazine, altering reactivity. The amino group in this compound contrasts with the carbonitrile group in the target, which may influence hydrogen-bonding interactions.
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Fipronil) Structure: Pyrazole-carbonitrile with halogenated aryl groups. Application: Broad-spectrum insecticide . Comparison: Both compounds feature carbonitrile groups, but fipronil’s pyrazole core and sulfinyl group confer distinct pesticidal activity. The target’s pyrazine-piperazine system may offer alternative binding modes.
Carbonitrile-Functionalized Heterocycles
Carbonitriles are versatile in agrochemicals and pharmaceuticals:
- 5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Synthesis: Generated via reaction of malononitrile derivatives with phosphoryl hydrazide . Comparison: The phosphoryl group introduces polarity, whereas the target compound’s dimethylphenyl group prioritizes lipophilicity.
Structural and Functional Analysis
Table 1: Key Properties of Comparable Compounds
Research Findings and Trends
- Synthetic Flexibility : The target compound’s piperazine group can be introduced via nucleophilic substitution, similar to methods in .
- Carbonitrile Utility : Carbonitriles in fipronil and related pesticides highlight their role in disrupting insect neurotransmission, a property that may extend to the target compound with structural optimization.
Biological Activity
3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile can be described as follows:
- Chemical Formula : C_{18}H_{22}N_{4}
- Molecular Weight : 298.4 g/mol
- IUPAC Name : 3-{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
This compound features a pyrazine ring substituted with a piperazine moiety and a dimethylphenyl group, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazine derivatives exhibit significant antitumor properties. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar compounds in the pyrazine family inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer proliferation .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazine derivatives is well-documented. Compounds structurally related to 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile have been reported to reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.
3. Antibacterial Effects
Preliminary studies suggest that the compound may possess antibacterial properties. Pyrazine derivatives have shown efficacy against various bacterial strains, indicating a potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile. Key findings include:
- Substituent Influence : The presence of electron-donating groups (like the dimethyl groups on the phenyl ring) enhances biological activity by stabilizing reactive intermediates.
- Piperazine Ring : The piperazine moiety is essential for binding to biological targets, enhancing solubility and bioavailability.
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Study on Antitumor Activity :
- Researchers synthesized various pyrazine derivatives and tested their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect .
- Anti-inflammatory Study :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
